Cas no 22788-49-4 ((2-methoxyphenyl)(phenyl)methanol)
(2-methoxyphenyl)(phenyl)methanol Chemical and Physical Properties
Names and Identifiers
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- Benzenemethanol,2-methoxy-a-phenyl-
- (2-methoxyphenyl)-phenylmethanol
- (2-methoxyphenyl)(phenyl)methanol
- (2-methoxyphenyl)phenylmethanol
- 1-(2-methoxyphenyl)-1-phenylmethanol
- 2-Methoxybenzhydrol
- 2-methoxybenzhydryl alcohol
- 2-methoxyphenyl(phenyl)methanol
- 2-methoxyphenylphenylmethanol
- rac-(2-methoxyphenyl) phenyl methanol
- EINECS 245-218-9
- DTXSID501300309
- BB 0258790
- MFCD06654248
- AKOS003583236
- 22788-49-4
- EN300-110268
- NS00052056
- NSC92806
- SCHEMBL477540
- NSC 92806
- 2-Methoxy-alpha-phenylbenzenemethanol
- NSC-92806
- 2-Methoxy-I+/--phenylbenzenemethanol
- DS-010173
- FYFYNXNAKOEXDV-UHFFFAOYSA-N
-
- Inchi: 1S/C14H14O2/c1-16-13-10-6-5-9-12(13)14(15)11-7-3-2-4-8-11/h2-10,14-15H,1H3
- InChI Key: FYFYNXNAKOEXDV-UHFFFAOYSA-N
- SMILES: OC(C1C=CC=CC=1)C1C=CC=CC=1OC
Computed Properties
- Exact Mass: 214.09942
- Monoisotopic Mass: 214.099
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 29.5Ų
Experimental Properties
- Density: 1.121
- Boiling Point: 366.8°Cat760mmHg
- Flash Point: 167°C
- Refractive Index: 1.582
- PSA: 29.46
- LogP: 2.77690
(2-methoxyphenyl)(phenyl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-110268-0.05g |
(2-methoxyphenyl)(phenyl)methanol |
22788-49-4 | 95% | 0.05g |
$166.0 | 2023-10-27 | |
| Enamine | EN300-110268-0.1g |
(2-methoxyphenyl)(phenyl)methanol |
22788-49-4 | 95% | 0.1g |
$248.0 | 2023-10-27 | |
| Enamine | EN300-110268-0.25g |
(2-methoxyphenyl)(phenyl)methanol |
22788-49-4 | 95% | 0.25g |
$353.0 | 2023-10-27 | |
| Enamine | EN300-110268-0.5g |
(2-methoxyphenyl)(phenyl)methanol |
22788-49-4 | 95% | 0.5g |
$557.0 | 2023-10-27 | |
| Enamine | EN300-110268-1.0g |
(2-methoxyphenyl)(phenyl)methanol |
22788-49-4 | 95% | 1g |
$714.0 | 2023-05-24 | |
| Enamine | EN300-110268-2.5g |
(2-methoxyphenyl)(phenyl)methanol |
22788-49-4 | 95% | 2.5g |
$1399.0 | 2023-10-27 | |
| Enamine | EN300-110268-5.0g |
(2-methoxyphenyl)(phenyl)methanol |
22788-49-4 | 95% | 5g |
$2070.0 | 2023-05-24 | |
| Enamine | EN300-110268-10.0g |
(2-methoxyphenyl)(phenyl)methanol |
22788-49-4 | 95% | 10g |
$3069.0 | 2023-05-24 | |
| abcr | AB602820-250mg |
(2-Methoxyphenyl)(phenyl)methanol; . |
22788-49-4 | 250mg |
€482.20 | 2024-07-19 | ||
| abcr | AB602820-500mg |
(2-Methoxyphenyl)(phenyl)methanol; . |
22788-49-4 | 500mg |
€665.60 | 2024-07-19 |
(2-methoxyphenyl)(phenyl)methanol Suppliers
(2-methoxyphenyl)(phenyl)methanol Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (2-methoxyphenyl)(phenyl)methanol
Introduction to (2-methoxyphenyl)(phenyl)methanol (CAS No. 22788-49-4)
(2-methoxyphenyl)(phenyl)methanol, identified by its Chemical Abstracts Service (CAS) number CAS No. 22788-49-4, is a significant organic compound with a wide range of applications in the field of chemical and pharmaceutical research. This compound, featuring a methoxy-substituted phenyl group and a phenylmethyl moiety, has garnered attention due to its structural versatility and potential biological activities.
The molecular structure of (2-methoxyphenyl)(phenyl)methanol consists of two aromatic rings connected by a methanol functional group. The presence of the methoxy group at the 2-position of the first phenyl ring enhances its reactivity and interaction with various biological targets. This feature makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents.
In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. (2-methoxyphenyl)(phenyl)methanol has been studied for its potential role in modulating various biological pathways. For instance, research has indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a candidate for further investigation in drug discovery programs.
One of the most compelling aspects of (2-methoxyphenyl)(phenyl)methanol is its ability to serve as a building block for more intricate molecular architectures. Chemists have leveraged this compound to synthesize novel derivatives with enhanced pharmacological properties. These derivatives are being evaluated for their efficacy in treating a variety of diseases, including neurological disorders and inflammatory conditions.
The synthesis of (2-methoxyphenyl)(phenyl)methanol typically involves classical organic reactions such as Friedel-Crafts alkylation and methylation. Advanced synthetic methodologies have further refined the production process, enabling higher yields and purities. These advancements are crucial for ensuring that researchers have access to high-quality starting materials for their investigations.
In the realm of medicinal chemistry, the structural features of (2-methoxyphenyl)(phenyl)methanol make it an attractive scaffold for designing new drugs. The methoxy group provides a site for further functionalization, while the phenyl rings contribute to hydrophobic interactions with biological targets. This combination has led to several promising candidates that are currently undergoing preclinical testing.
The compound's potential applications extend beyond pharmaceuticals. In materials science, (2-methoxyphenyl)(phenyl)methanol has been explored as a precursor for developing advanced polymers and coatings. Its aromatic structure allows for strong intermolecular interactions, which can enhance the durability and functionality of these materials.
Ongoing research is delving deeper into the mechanistic aspects of how (2-methoxyphenyl)(phenyl)methanol interacts with biological systems. Computational studies have played a crucial role in predicting binding affinities and understanding molecular recognition processes. These insights are invaluable for guiding the design of next-generation drugs with improved therapeutic profiles.
The safety and handling of (2-methoxyphenyl)(phenyl)methanol are also areas of focus. While it is not classified as a hazardous material, proper protocols must be followed to ensure safe laboratory practices. Researchers are continuously refining storage and handling procedures to minimize risks associated with working with organic compounds.
In conclusion, (2-methoxyphenylphenyl)methanol (CAS No. 22788-49-4) is a versatile compound with significant potential in both pharmaceutical and materials science applications. Its unique structural features make it an excellent candidate for further research and development, offering hope for new treatments and innovative materials.
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